(R)-2-Amino-2-(oxetan-3-YL)acetic acid

Description

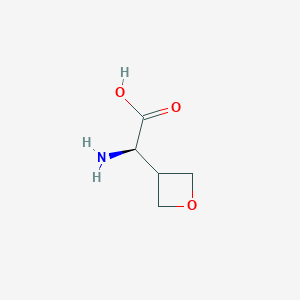

(R)-2-Amino-2-(oxetan-3-yl)acetic acid is a non-proteinogenic amino acid characterized by a chiral α-carbon center (R-configuration) and an oxetane ring substituent. Its molecular formula is C₅H₉NO₃ (molecular weight: 131.13 g/mol), and it is commercially available for research purposes under CAS number 394653-43-1 . The oxetane ring, a four-membered oxygen-containing heterocycle, imparts unique physicochemical properties, including increased metabolic stability and solubility compared to larger ring systems .

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a class of α-amino acids with cyclic substituents. Key analogs include:

Table 1: Structural Comparison of (R)-2-Amino-2-(oxetan-3-yl)acetic Acid and Analogs

| Compound Name | Substituent Group | Ring Structure | Molecular Formula | Key Features |

|---|---|---|---|---|

| This compound | Oxetane (4-membered oxygen ring) | Oxetane | C₅H₉NO₃ | High ring strain; metabolic stability |

| Ibotenic acid | 3-Hydroxyisoxazole | Isoxazole (5-membered) | C₅H₆N₂O₄ | GABA receptor agonist; psychoactive |

| (S)-2-Amino-2-(oxetan-3-yl)acetic acid | Oxetane | Oxetane | C₅H₉NO₃ | S-enantiomer; distinct stereoselectivity |

| 2-Amino-2-(oxan-3-yl)acetic acid HCl | Oxane (tetrahydrofuran) | Oxane (5-membered) | C₇H₁₄ClNO₃ | Reduced ring strain; higher lipophilicity |

| (R)-2-Amino-2-phenylacetic acid | Phenyl | N/A | C₈H₉NO₂ | Aromatic substituent; enhanced π-π interactions |

Key Observations :

- Stereochemistry : The S-enantiomer (CAS 394653-46-4) may exhibit different biological activity due to chiral recognition in target binding .

- Functional Group Impact : Replacement of oxetane with isoxazole (ibotenic acid) or phenyl groups alters electronic properties and target selectivity. For example, ibotenic acid's isoxazole moiety enables GABA receptor agonism, leading to psychoactive effects .

Pharmacological and Biochemical Profiles

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)

- Activity: Potent agonist at ionotropic glutamate and GABA receptors, causing neuroexcitatory effects .

- Applications : Used in neuroscience research to model neurodegenerative diseases.

Dichlorobenzyl-Substituted Analogs ()

- Activity: Inhibitors of collagenase with IC₅₀ values in the nanomolar range.

- Structural Insight : Docking studies reveal hydrogen bonding with Gln215 and π-π interactions with Tyr201, suggesting similar binding modes despite substituent variations .

(R)-2-Amino-2-phenylacetic Acid

- Applications : Aromatic analogs are precursors in β-lactam antibiotic synthesis (e.g., penicillins and cephalosporins) .

The absence of aromatic rings may reduce off-target interactions, making it advantageous for CNS-targeted therapies.

Solubility and Stability

- The target compound is soluble in polar solvents (e.g., DMF) and stable at room temperature .

- In contrast, 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid () exhibits acute oral toxicity (H302) and irritancy (H315, H319), highlighting the impact of functional groups on safety .

Stereochemical Considerations

- The S-enantiomer (CAS 394653-46-4) is marketed separately, suggesting enantiomer-specific applications in asymmetric synthesis or chiral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.